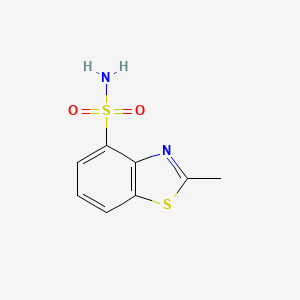
2-Methyl-4-benzothiazolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-benzothiazolesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
2-Methyl-4-benzothiazolesulfonamide has shown significant antibacterial properties, making it a candidate for combating microbial infections.
Mechanism of Action:
The compound functions primarily by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial in bacterial folate synthesis. This inhibition occurs through competition with para-aminobenzoic acid (PABA), a substrate for DHPS, leading to bacterial growth inhibition .
Research Findings:
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in recent research displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .
Data Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mM) | Inhibition Zone (mm) |
|---|---|---|---|
| 16c | S. aureus | 0.025 | 40.3 ± 0.6 |
| 14b | E. coli | >2.609 | No activity |
| 19a | C. albicans | - | Active |
Anticancer Applications
The compound is also being explored for its anticancer properties. Recent studies have synthesized various derivatives that display cytotoxic effects on multiple cancer cell lines.
Mechanism of Action:
The anticancer activity is attributed to the induction of apoptosis in cancer cells, which is mediated through pathways involving caspase activation and disruption of mitochondrial membrane potential .
Research Findings:
A series of studies evaluated the anticancer efficacy of benzothiazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds showed IC50 values ranging from 6 to 36 μM, indicating potent cytotoxicity .
Data Table: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 11 | HeLa | 6 | Yes |
| 12 | MCF-7 | 18 | Yes |
| 13 | HCT-116 | 34 | Yes |
Herbicidal Applications
Beyond its medicinal uses, this compound has been investigated for its herbicidal properties.
Mechanism of Action:
The herbicidal activity is thought to stem from its ability to inhibit specific enzymatic pathways crucial for plant growth and development .
Research Findings:
Patented formulations containing this compound have demonstrated effective herbicidal action against various weeds, suggesting potential applications in agricultural settings .
Propiedades
Fórmula molecular |
C8H8N2O2S2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzothiazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3,(H2,9,11,12) |
Clave InChI |
UDJVVYUCCPYGEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC=C2S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














